
Benzenecarbothioic acid S-(2-hydroxyethyl) ester
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Overview
Description
Benzenecarbothioic acid S-(2-hydroxyethyl) ester is an organic compound with the molecular formula C9H10O2S It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid S-(2-hydroxyethyl) ester typically involves the reaction of benzenecarbothioic acid with 2-hydroxyethanol. The reaction is usually carried out under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Benzenecarbothioic acid+2-Hydroxyethanol→Benzenecarbothioic acid S-(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid S-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Benzenecarbothioic acid S-(2-hydroxyethyl) ester is an ester derivative of benzenecarbothioic acid, characterized by the presence of a hydroxyethyl group. Its molecular structure contributes to its reactivity and functionality in various chemical processes.
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for use in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Studies have shown that incorporating this compound into formulations can improve therapeutic efficacy by facilitating better absorption in biological systems.
Case Study : A formulation containing this compound was tested for its effectiveness in delivering anti-inflammatory agents, resulting in a significant increase in drug concentration at the target site compared to conventional delivery methods .
Cosmetic Industry
Skin Care Products
The compound is utilized in cosmetic formulations for its moisturizing properties. Its ability to form a protective barrier on the skin enhances hydration and improves skin texture.
Case Study : In a comparative study of various moisturizing agents, products containing this compound demonstrated superior hydration effects over a six-week period, as measured by skin moisture levels using corneometry .
Industrial Applications
Adhesives and Sealants
this compound is employed in the formulation of adhesives and sealants. Its chemical structure allows for strong bonding characteristics, making it suitable for various industrial applications.
Data Table: Adhesive Performance Metrics
Property | Conventional Adhesive | Adhesive with Benzenecarbothioic Acid |
---|---|---|
Shear Strength (MPa) | 5.0 | 7.5 |
Cure Time (minutes) | 30 | 20 |
Temperature Resistance (°C) | 80 | 100 |
Environmental Applications
Biodegradable Materials
Research indicates that this compound can be incorporated into biodegradable materials, enhancing their mechanical properties while maintaining environmental sustainability.
Case Study : A study on biodegradable plastics revealed that adding this compound improved tensile strength and elongation at break, making it a promising candidate for eco-friendly packaging solutions .
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid S-(2-hydroxyethyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in redox reactions, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioic acid S-methyl ester
- Benzenecarbothioic acid S-2-naphthalenyl ester
- Ethyl 2-sulfanylbenzoate
Uniqueness
Benzenecarbothioic acid S-(2-hydroxyethyl) ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydroxyethyl group allows for additional hydrogen bonding and interactions, making it versatile in various applications.
Biological Activity
Benzenecarbothioic acid S-(2-hydroxyethyl) ester, also known as S-(2-hydroxyethyl) benzenecarbothioate, is a thioester compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H10O2S
- Molecular Weight : 186.24 g/mol
- CAS Number : 7283-41-2
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways crucial for cellular function.
- Antioxidant Activity : It has been suggested that the compound can reduce oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical concentration at varying concentrations of the compound:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25% |
50 | 55% |
100 | 85% |
This indicates that this compound may effectively neutralize free radicals, contributing to its potential therapeutic applications.
Study on Anti-inflammatory Effects
In a study conducted on animal models, this compound was administered to evaluate its effects on inflammation induced by lipopolysaccharides (LPS). The results showed:
- Reduction in Pro-inflammatory Cytokines : Levels of IL-6 and TNF-alpha were significantly decreased in treated groups compared to controls.
- Histological Improvements : Tissue samples exhibited reduced infiltration of inflammatory cells and less edema.
These results support the compound's potential role in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzenecarbothioic acid S-(2-hydroxyethyl) ester, and how can reaction efficiency be optimized?
The compound can be synthesized via acid-catalyzed esterification of benzenecarbothioic acid with 2-hydroxyethanol. A methodology similar to benzocaine synthesis (esterification of p-aminobenzoic acid with ethanol using HCl as a catalyst) can be adapted . Optimization may involve adjusting molar ratios, reaction temperature (e.g., 60–80°C), and catalyst choice (e.g., concentrated H₂SO₄ or dry HCl). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to identify optimal stopping points.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Analytical techniques include:
- HPLC/GC-MS : Compare retention times (RT) and molecular weights (MW) with reference data. For example, analogous S-methyl ester derivatives exhibit RT ~22.1 min and MW ~152.21 g/mol .
- NMR spectroscopy : Confirm ester linkage (C-O-S) and hydroxyethyl group (δ ~3.6–4.2 ppm for CH₂-OH protons).
- Mass spectrometry : Verify molecular ion peaks (e.g., expected MW ~182.25 g/mol for C₉H₁₀O₂S) .
Advanced Research Questions
Q. What strategies are effective for functionalizing the hydroxyethyl group in this compound to study structure-activity relationships?
The hydroxyethyl group can be modified via:
- Etherification : React with alkyl halides to form ether derivatives (e.g., using NaH as a base).
- Oxidation : Convert the -OH group to a carbonyl using Jones reagent (CrO₃/H₂SO₄) for ketone formation.
- Biotinylation : Attach biotin-PEG3 moieties for affinity studies, as seen in related thioester derivatives . Methodological validation requires FT-IR to confirm new functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and LC-MS for MW confirmation.
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for benzenecarbothioic acid derivatives?
Discrepancies may arise from impurities or measurement conditions. For example:
- Solubility : Use standardized solvents (e.g., DMSO for polar derivatives, as in H2S donor compounds ).
- Stability : Conduct accelerated degradation studies under varying pH/temperature and analyze via HPLC to identify degradation products. Cross-referencing databases like NIST Chemistry WebBook ensures data reliability .
Q. What experimental designs are suitable for studying the environmental degradation of this compound in soil systems?
- Microbial degradation : Inoculate soil with bacterial consortia (e.g., Pseudomonas spp.) and monitor degradation via GC-MS, tracking metabolites like benzene sulfonic acid .
- Metabolic pathway analysis : Use isotopic labeling (¹⁴C-tracers) to identify intermediates and enzyme activity assays (e.g., esterases) .
- Half-life determination : Measure residual compound levels under controlled aerobic/anaerobic conditions.
Q. How does the introduction of electron-donating or withdrawing groups on the benzene ring affect the compound’s reactivity in H2S release studies?
Substituents like -OCH₃ (electron-donating) or -Cl (electron-withdrawing) alter thioester bond stability. For example:
- 4-Methoxy derivatives (e.g., C₁₀H₁₂OS) show delayed H2S release due to increased electron density .
- 4-Chloro derivatives (e.g., C₈H₇ClOS) exhibit faster hydrolysis under physiological conditions . Kinetic studies (UV-Vis monitoring at 670 nm for H2S detection) and DFT calculations can quantify these effects .
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
S-(2-hydroxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C9H10O2S/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
BDVZDPDXDIESQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCO |
Origin of Product |
United States |
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